molecular formula C14H15ClN4O2S B2684308 1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097911-91-4

1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2684308
CAS No.: 2097911-91-4
M. Wt: 338.81
InChI Key: AJNUEWBXHQIYPK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,5-thiadiazole heterocycle, a scaffold noted in various pharmacological contexts, linked to a substituted piperazine core. Piperazine derivatives are frequently investigated for their ability to interact with biological targets, including central nervous system receptors and enzymes. Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules designed to probe specific biochemical pathways. The specific research applications and mechanistic actions of this compound are an area for ongoing scientific investigation and would require validation by the researcher for their particular study. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-21-12-3-2-10(15)8-11(12)14(20)19-6-4-18(5-7-19)13-9-16-22-17-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNUEWBXHQIYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the following steps:

    Formation of the benzoyl chloride intermediate: This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Coupling with piperazine: The benzoyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the desired product.

    Introduction of the thiadiazole moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Key Structural Analogs :

Compound Name Substituents on Piperazine Molecular Formula Key Features Reference
Target Compound 5-Chloro-2-methoxybenzoyl, 1,2,5-thiadiazol-3-yl C₁₃H₁₄ClN₃O₂S Benzoyl + thiadiazole heterocycle N/A
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 5-Chloro-2-methoxyphenyl C₁₁H₁₄ClN₂O·HCl Simpler aryl substitution; no thiadiazole
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine 4-Chloro-1,2,5-thiadiazol-3-yl, propyl C₉H₁₅ClN₄S Thiadiazole + alkyl chain
HBK15 (from ) 2-Chloro-6-methylphenoxyethoxyethyl, 2-methoxyphenyl C₂₄H₂₈ClN₂O₃ Phenoxyethoxyethyl linker

Analysis :

  • Steric Considerations : The benzoyl group introduces greater steric hindrance than alkyl or simple aryl substituents (e.g., ), which may influence binding affinity and metabolic stability.

Comparison with Analogs :

  • Yield Challenges : Thiadiazole-piperazine derivatives often exhibit moderate yields (e.g., 36% for compound 6g in ), similar to other heterocyclic piperazines (e.g., 40% for triazole derivatives in ).
  • Purification: Crystallization from ethanol or water is common, as seen in .

Pharmacokinetic and Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : Predicted logP ~2.5 (benzoyl and thiadiazole groups balance hydrophilicity).
  • Analog Data: 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (logP ~3.1) has higher lipophilicity due to the naphthalene group, suggesting the target compound may exhibit better aqueous solubility . Piperazine derivatives with phenoxyethyl chains (e.g., HBK15) show improved membrane permeability due to flexible linkers .

Biological Activity

1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H15ClN4O2S
  • Molecular Weight : 338.8 g/mol
  • CAS Number : 2097911-91-4

The presence of both piperazine and thiadiazole moieties suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The piperazine ring is known for its ability to modulate neurotransmitter systems, while the thiadiazole component may influence cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and thiadiazole structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of piperazine have shown promise in increasing the sensitivity of cancer cells to apoptotic signals, indicating a potential role in cancer therapy .

Biological Activity Data

Activity Type Target Effect Reference
AnticancerColon cancer cellsInduces mitotic arrest
AntimicrobialBacterial strainsExhibits antimicrobial activity
NeuroprotectiveCNS modelsPotential anticonvulsant activity

Case Study 1: Anticancer Properties

In a study examining the effects of piperazine-based compounds on colon cancer cells, it was found that specific derivatives could significantly enhance apoptosis induced by tumor necrosis factor (TNF). The compound's ability to disrupt microtubule dynamics was highlighted as a critical mechanism leading to increased cell death .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related thiadiazole derivatives against various pathogenic bacteria. The results demonstrated that these compounds exhibited notable antibacterial properties, suggesting their potential as new antibiotic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that changes in the substituents on the benzoyl and thiadiazole rings can enhance or diminish activity against specific targets. This SAR analysis is crucial for guiding the development of more potent derivatives .

Q & A

Basic Question: What are the key steps and reaction conditions for synthesizing 1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?

Methodological Answer:
The synthesis typically involves two primary steps:

  • Step 1: Formation of the benzoyl-piperazine intermediate. A substituted benzoyl chloride (e.g., 5-chloro-2-methoxybenzoyl chloride) reacts with piperazine under basic conditions (e.g., DCM with N,N-diisopropylethylamine) to yield the benzoyl-piperazine intermediate. This step requires controlled stoichiometry to avoid over-substitution .
  • Step 2: Thiadiazole coupling. The intermediate reacts with 1,2,5-thiadiazole-3-carboxylic acid or its activated derivative (e.g., acid chloride) via a coupling agent like EDCI/HOBt in anhydrous DMF. Catalysts such as CuSO4·5H2O and sodium ascorbate may enhance regioselectivity in click chemistry approaches .
    Key Conditions: Reactions are conducted under nitrogen, with reflux in aprotic solvents (e.g., DCM, DMF) and monitored via TLC. Purification involves column chromatography (silica gel, hexane/EtOAc gradients) .

Basic Question: What spectroscopic techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzoyl (aromatic protons at δ 6.8–7.5 ppm), piperazine (multiplet signals at δ 2.5–3.5 ppm), and thiadiazole (distinct sulfur-linked carbon at ~160 ppm) moieties .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]+) and fragmentation pattern matching the expected structure .
  • IR Spectroscopy: Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and thiadiazole (C-N stretch at ~1350 cm⁻¹) functional groups .

Advanced Question: How can researchers resolve low yields during the coupling of the thiadiazole moiety to the piperazine backbone?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Optimizing Solvent Polarity: Switching from DMF to THF or acetonitrile to reduce side-product formation .
  • Catalyst Screening: Testing Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions or Cu(I) for azide-alkyne cycloadditions .
  • Temperature Control: Lowering reaction temperatures to minimize decomposition while ensuring sufficient activation energy .
    Post-reaction analysis via HPLC can identify unreacted intermediates, guiding iterative optimization .

Advanced Question: What computational methods are employed to predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinases, GPCRs) using the compound’s 3D structure (generated via DFT optimization) .
  • Pharmacophore Mapping: Identifies critical functional groups (e.g., thiadiazole’s electron-deficient ring) for target binding .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to validate docking predictions .

Basic Question: How is the purity of the compound assessed post-synthesis?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns (ACN/water gradient) quantify purity (>95% area under the curve) .
  • Melting Point Analysis: Sharp melting range (e.g., 210–212°C) indicates homogeneity .
  • Elemental Analysis: Matches experimental C, H, N, S percentages with theoretical values (±0.4%) .

Advanced Question: How do researchers address contradictory cytotoxicity results across cell lines?

Methodological Answer:

  • Dose-Response Curves: Replicate assays (n ≥ 3) using SRB or MTT protocols to confirm IC50 values .
  • Mechanistic Studies: Compare apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest (flow cytometry) to identify cell-type-specific effects .
  • Solvent Controls: Ensure DMSO concentrations ≤0.5% to exclude vehicle-induced artifacts .

Basic Question: What safety precautions are recommended during handling?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (Category 2A hazard) .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Waste Disposal: Segregate halogenated waste (thiadiazole byproducts) per EPA guidelines .

Advanced Question: How is regioselectivity achieved during the introduction of the thiadiazole group?

Methodological Answer:

  • Directing Groups: Electron-withdrawing substituents on the benzoyl moiety guide coupling to the piperazine’s N-4 position .
  • Protection/Deprotection: Temporary protection of piperazine’s secondary amine with Boc groups ensures single-site reactivity .

Basic Question: What solvents are compatible with this compound for biological assays?

Methodological Answer:

  • Stock Solutions: DMSO (≤10 mg/mL) due to the compound’s hydrophobicity .
  • Aqueous Buffers: Dilute in PBS or cell culture medium (final DMSO ≤0.5%) to maintain solubility .

Advanced Question: How can structural analogs improve binding affinity to enzymatic targets?

Methodological Answer:

  • SAR Studies: Modify the methoxy group (e.g., replace with ethoxy or halogens) to enhance hydrophobic interactions .
  • Bioisosteric Replacement: Substitute thiadiazole with triazole or oxadiazole to optimize π-π stacking or hydrogen bonding .

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